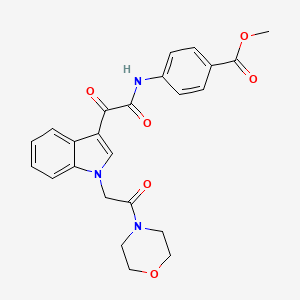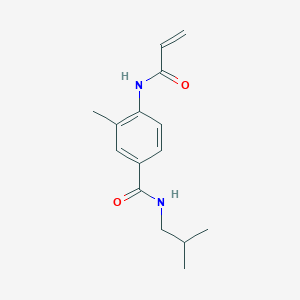
3-Methyl-N-(2-methylpropyl)-4-(prop-2-enoylamino)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-N-(2-methylpropyl)-4-(prop-2-enoylamino)benzamide, also known as MPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. MPB is a small molecule that has been shown to have anti-inflammatory and anti-cancer effects.
Mécanisme D'action
The mechanism of action of 3-Methyl-N-(2-methylpropyl)-4-(prop-2-enoylamino)benzamide involves the inhibition of various signaling pathways that are involved in inflammation and cancer. 3-Methyl-N-(2-methylpropyl)-4-(prop-2-enoylamino)benzamide has been shown to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. 3-Methyl-N-(2-methylpropyl)-4-(prop-2-enoylamino)benzamide has also been shown to inhibit the Akt signaling pathway, which is involved in cell survival and proliferation. In addition, 3-Methyl-N-(2-methylpropyl)-4-(prop-2-enoylamino)benzamide has been shown to activate the p53 signaling pathway, which is involved in apoptosis.
Effets Biochimiques Et Physiologiques
3-Methyl-N-(2-methylpropyl)-4-(prop-2-enoylamino)benzamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. 3-Methyl-N-(2-methylpropyl)-4-(prop-2-enoylamino)benzamide has also been shown to induce apoptosis in cancer cells by activating the p53 signaling pathway. In addition, 3-Methyl-N-(2-methylpropyl)-4-(prop-2-enoylamino)benzamide has been shown to reduce oxidative stress and inflammation in the brain, which may have neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-Methyl-N-(2-methylpropyl)-4-(prop-2-enoylamino)benzamide in lab experiments is its low molecular weight, which allows it to easily penetrate cell membranes. Another advantage is its stability, which allows it to be stored for long periods of time without degradation. One limitation of using 3-Methyl-N-(2-methylpropyl)-4-(prop-2-enoylamino)benzamide in lab experiments is its low solubility in water, which may limit its use in certain assays.
Orientations Futures
There are several future directions for the research on 3-Methyl-N-(2-methylpropyl)-4-(prop-2-enoylamino)benzamide. One direction is to further investigate its anti-inflammatory and anti-cancer effects in vivo. Another direction is to explore its potential use as a neuroprotective agent in various neurological disorders. In addition, further research is needed to determine the optimal dosage and administration of 3-Methyl-N-(2-methylpropyl)-4-(prop-2-enoylamino)benzamide for therapeutic use.
Conclusion:
In conclusion, 3-Methyl-N-(2-methylpropyl)-4-(prop-2-enoylamino)benzamide, or 3-Methyl-N-(2-methylpropyl)-4-(prop-2-enoylamino)benzamide, is a chemical compound that has gained significant attention in scientific research for its potential therapeutic properties. 3-Methyl-N-(2-methylpropyl)-4-(prop-2-enoylamino)benzamide has been shown to have anti-inflammatory and anti-cancer effects, as well as neuroprotective effects. Its mechanism of action involves the inhibition of various signaling pathways that are involved in inflammation and cancer. While there are advantages and limitations to using 3-Methyl-N-(2-methylpropyl)-4-(prop-2-enoylamino)benzamide in lab experiments, further research is needed to determine its optimal therapeutic use.
Méthodes De Synthèse
The synthesis of 3-Methyl-N-(2-methylpropyl)-4-(prop-2-enoylamino)benzamide involves a multi-step process that includes the use of various reagents and solvents. The first step involves the reaction of 3-methylbenzoic acid with thionyl chloride to form 3-methylbenzoyl chloride. The second step involves the reaction of 3-methylbenzoyl chloride with 2-methylpropylamine to form 3-methyl-N-(2-methylpropyl)benzamide. The final step involves the reaction of 3-methyl-N-(2-methylpropyl)benzamide with acryloyl chloride to form 3-Methyl-N-(2-methylpropyl)-4-(prop-2-enoylamino)benzamide.
Applications De Recherche Scientifique
3-Methyl-N-(2-methylpropyl)-4-(prop-2-enoylamino)benzamide has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 3-Methyl-N-(2-methylpropyl)-4-(prop-2-enoylamino)benzamide has also been shown to have anti-cancer effects by inducing apoptosis in cancer cells. In addition, 3-Methyl-N-(2-methylpropyl)-4-(prop-2-enoylamino)benzamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propriétés
IUPAC Name |
3-methyl-N-(2-methylpropyl)-4-(prop-2-enoylamino)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-5-14(18)17-13-7-6-12(8-11(13)4)15(19)16-9-10(2)3/h5-8,10H,1,9H2,2-4H3,(H,16,19)(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHJYCLFFECUMDN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NCC(C)C)NC(=O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-N-(2-methylpropyl)-4-(prop-2-enoylamino)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

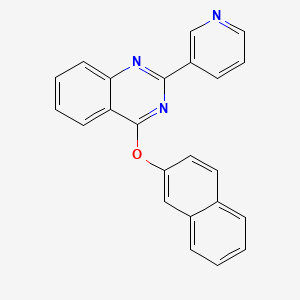
![2-[4-(Trifluoromethoxy)phenyl]tetrazole-5-carboxylic acid](/img/structure/B2385232.png)
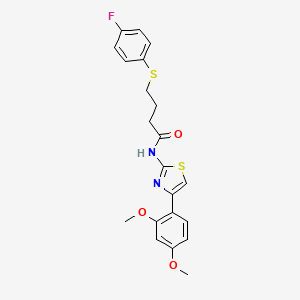
![Methyl 3-(acetyloxy)-2-{[(benzyloxy)carbonyl]amino}propanoate](/img/structure/B2385234.png)
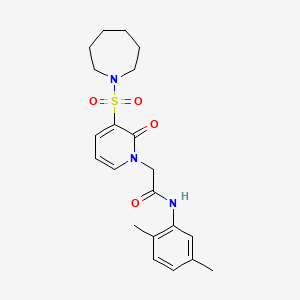
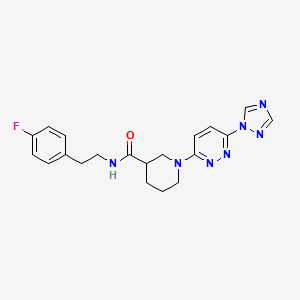
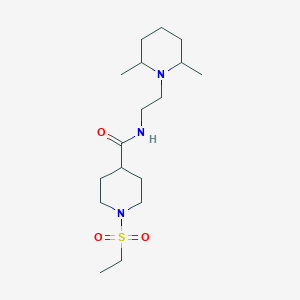
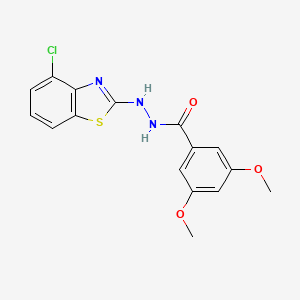
![1-[4-[(2-Methoxyphenyl)methyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2385243.png)
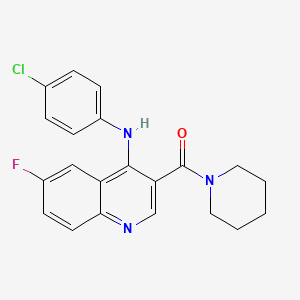
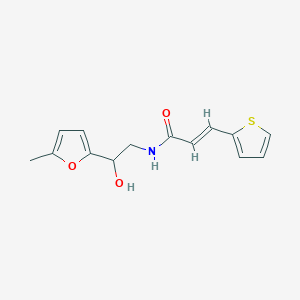
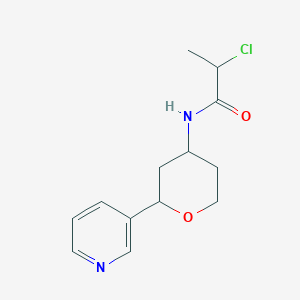
![2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B2385250.png)
